molecular formula C41H57N11O17 B612790 MAGE-1 Antigen (161-169) (human) CAS No. 144449-86-5

MAGE-1 Antigen (161-169) (human)

Número de catálogo: B612790
Número CAS: 144449-86-5
Peso molecular: 975.9
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MAGE-1 Antigen (161-169) (human) is a peptide derived from the melanoma-associated antigen 1 (MAGE-1). This antigen is recognized by cytotoxic T lymphocytes and is associated with melanoma and other types of cancer. The peptide sequence for MAGE-1 Antigen (161-169) is Glutamic acid-Alanine-Aspartic acid-Proline-Threonine-Glycine-Histidine-Serine-Tyrosine (EADPTGHSY). It has a molecular formula of C41H57N11O17 and a molecular weight of 975.97 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

MAGE-1 Antigen (161-169) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of MAGE-1 Antigen (161-169) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

MAGE-1 Antigen (161-169) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Aplicaciones Científicas De Investigación

Targeting MAGE-1 in Clinical Trials

MAGE-1 Antigen (161-169) has been utilized in several clinical trials aimed at developing effective cancer vaccines and adoptive T-cell therapies. These trials have explored various approaches, including:

  • Peptide Vaccines: Studies have shown that peptide-based vaccines targeting MAGE-1 can elicit specific immune responses against tumors expressing this antigen. For instance, a clinical trial involving MAGE-A3 peptide vaccination demonstrated some efficacy in inducing T-cell responses; however, challenges such as off-target effects and limited clinical effectiveness have been noted .
  • Adoptive T-cell Therapy: Genetically engineered T-cells expressing T-cell receptors specific for MAGE-A antigens have been tested. For example, a study reported objective responses in patients with esophageal cancer treated with CD4+ T-cells engineered to target MAGE-A3 .
Clinical Trial Approach Description Outcomes
Peptide VaccinesInduction of immune response against tumorsLimited efficacy; off-target effects noted
Adoptive T-cell TherapyUse of genetically engineered T-cellsObjective responses observed; ongoing research needed

Diagnostic Applications

MAGE-1 Antigen (161-169) is also being investigated for its potential role as a biomarker in cancer diagnostics. Its expression pattern may help differentiate between malignant and benign lesions, particularly in cancers where traditional diagnostic methods fall short.

Biomarker Studies

Research has indicated that the presence of MAGE antigens correlates with tumor progression and metastasis. For instance, studies using RT-qPCR have shown that a significant percentage of non-small cell lung cancer samples express MAGE-A antigens, suggesting their utility as diagnostic markers for disease monitoring .

Diagnostic Application Description Findings
Biomarker for Tumor DetectionCorrelation with tumor progressionHigh expression in malignant tumors; potential for early detection

Future Perspectives

The ongoing research into MAGE-1 Antigen (161-169) holds promise for enhancing cancer treatment strategies. Future studies are likely to focus on:

  • Combination Therapies: Investigating the efficacy of combining MAGE-targeted therapies with other treatment modalities to improve patient outcomes.
  • Personalized Medicine: Developing personalized immunotherapies based on individual tumor antigen profiles to enhance specificity and reduce adverse effects.

Mecanismo De Acción

MAGE-1 Antigen (161-169) exerts its effects by being presented on the surface of cancer cells by major histocompatibility complex (MHC) class I molecules. This presentation allows cytotoxic T lymphocytes to recognize and target the cancer cells for destruction. The peptide interacts with the T-cell receptor, leading to the activation of the T-cell and subsequent immune response .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

MAGE-1 Antigen (161-169) is unique due to its specific sequence and its ability to be recognized by cytotoxic T lymphocytes. This specificity makes it a valuable tool in cancer immunotherapy research and treatment .

Actividad Biológica

MAGE-1, also known as Melanoma Antigen Gene 1, is a member of the cancer/testis (CT) antigen family, primarily expressed in malignant tissues and germ cells. The peptide MAGE-1 (161-169) is particularly significant due to its role in eliciting immune responses against tumors, especially in melanoma. This article reviews the biological activity of MAGE-1 (161-169), focusing on its immunogenicity, clinical relevance, and potential therapeutic applications.

MAGE-1 (161-169) is recognized by cytotoxic T lymphocytes (CTLs) through major histocompatibility complex (MHC) class I molecules. This interaction is crucial for initiating anti-tumor immune responses. Studies have shown that vaccination with MAGE-1 peptides can stimulate robust CTL responses in melanoma patients, leading to tumor regression in some cases.

Key Findings:

  • CTL Activation : Vaccination with MAGE-1 (161-169) has been associated with increased CTL precursor frequencies in patients, indicating enhanced immune recognition of tumor cells .
  • Clinical Responses : In a trial involving repeated vaccinations with ALVAC miniMAGE-1/3, a recombinant canarypox virus containing MAGE-1 peptides, partial tumor regression was observed in a subset of patients .

Expression Patterns in Cancer

The expression of MAGE antigens is typically restricted to cancerous tissues and certain germline cells. This unique expression pattern makes them ideal targets for immunotherapy as they are less likely to induce immune tolerance.

Expression Data:

Cancer TypeMAGE ExpressionClinical Outcome Correlation
MelanomaHighAssociated with improved CTL response and survival
Non-small cell lung cancerHighCorrelated with decreased survival rates
Breast cancerVariableHigher expression linked to aggressive tumor types
Ovarian cancerHighAssociated with poor prognosis

Case Studies and Clinical Trials

Several studies have highlighted the potential of MAGE-1 (161-169) in therapeutic settings:

  • ALVAC miniMAGE Trial : In a cohort of 40 advanced cancer patients, including 37 with melanoma, vaccination resulted in moderate adverse events but demonstrated tumor regression in a minority of cases .
  • Multipeptide Vaccine Study : A randomized trial tested a vaccine comprising multiple peptides, including MAGE-1. Results indicated that a more complex peptide mixture elicited broader immune responses without significant competition among peptides for MHC binding .

Mechanistic Insights

MAGE proteins may contribute to oncogenesis and tumor progression through various mechanisms:

  • Inhibition of Tumor Suppressor Genes : Some studies suggest that MAGE-A proteins can inhibit p53 activity, preventing apoptosis in cancer cells .
  • Tumor Microenvironment Modulation : MAGE proteins may alter the tumor microenvironment to favor tumor growth and metastasis, as evidenced by increased tumor formation in xenograft models .

Future Directions

The promising results from studies involving MAGE-1 (161-169) highlight its potential as a target for personalized cancer vaccines. Future research should focus on:

  • Optimizing Vaccine Formulations : Combining MAGE peptides with adjuvants or other immunotherapeutic agents may enhance efficacy.
  • Understanding Resistance Mechanisms : Investigating why some patients do not respond to MAGE-targeted therapies could provide insights for improving treatment strategies.
  • Broader Applications : Exploring the role of MAGE antigens beyond melanoma could lead to novel therapies for other cancers expressing these antigens.

Propiedades

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H57N11O17/c1-19(46-35(62)24(42)9-10-31(57)58)34(61)48-26(14-32(59)60)40(67)52-11-3-4-29(52)38(65)51-33(20(2)54)39(66)44-16-30(56)47-25(13-22-15-43-18-45-22)36(63)50-28(17-53)37(64)49-27(41(68)69)12-21-5-7-23(55)8-6-21/h5-8,15,18-20,24-29,33,53-55H,3-4,9-14,16-17,42H2,1-2H3,(H,43,45)(H,44,66)(H,46,62)(H,47,56)(H,48,61)(H,49,64)(H,50,63)(H,51,65)(H,57,58)(H,59,60)(H,68,69)/t19-,20+,24-,25-,26-,27-,28-,29-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIAIURNBGXNPB-SRZPNHKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H57N11O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

976.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MAGE-1 Antigen (161-169) (human)
Reactant of Route 2
MAGE-1 Antigen (161-169) (human)
Reactant of Route 3
MAGE-1 Antigen (161-169) (human)
Reactant of Route 4
MAGE-1 Antigen (161-169) (human)
Reactant of Route 5
MAGE-1 Antigen (161-169) (human)
Reactant of Route 6
MAGE-1 Antigen (161-169) (human)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.